molecular formula C9H18N2 B14730980 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine CAS No. 5762-99-2

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Katalognummer: B14730980
CAS-Nummer: 5762-99-2
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: SVOHVSIDMNJXPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, which contributes to its unique chemical properties and potential pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine can be achieved through various methods. One notable approach involves a nitro-Mannich reaction, which leads to the one-pot formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents a significant advancement as it provides a shorter and more efficient route to this pharmacologically relevant heterobicyclic system.

Another method involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate . This process includes several steps such as transannular reactions and detosylation, which are crucial for forming the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of fully reduced derivatives of the compound.

    Substitution: Substitution reactions, particularly involving the nitrogen atoms, can yield a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position can influence its interaction with biological targets and its overall pharmacological profile.

Eigenschaften

CAS-Nummer

5762-99-2

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine

InChI

InChI=1S/C9H18N2/c1-8-3-2-4-9-7-10-5-6-11(8)9/h8-10H,2-7H2,1H3

InChI-Schlüssel

SVOHVSIDMNJXPH-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2N1CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.